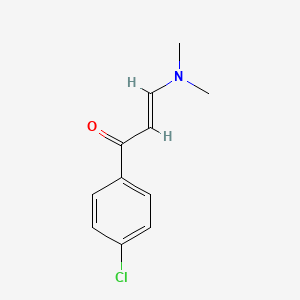

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a 4-chlorophenyl group and a dimethylamino group, which can influence its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be achieved through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and N,N-dimethylacetone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an alcohol solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Starting Material for Organic Synthesis

The compound serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of various functionalized derivatives that can be used in pharmaceuticals and agrochemicals. The Claisen-Schmidt condensation reaction is commonly employed for its synthesis, involving 4-chlorobenzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.

Biological Research

Antimicrobial and Anticancer Properties

Numerous studies have investigated the biological activities of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. It has shown potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, research indicates that the compound exhibits significant activity against various bacterial strains and cancer cell lines.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets, potentially inhibiting enzyme activity or binding to cellular receptors. This interaction can lead to apoptosis in cancer cells or disruption of bacterial cell function.

Medicinal Applications

Drug Development

Given its promising biological activities, this compound is being investigated as a lead compound for drug development. Its derivatives are explored for therapeutic applications in treating infections and cancers due to their ability to modulate various biological pathways.

Case Study: Anticancer Activity

A study evaluating the anticancer effects of this compound on human cancer cell lines demonstrated that it induces apoptosis through the activation of caspase pathways. The results showed a dose-dependent increase in cell death, highlighting its potential as an anticancer agent.

Industrial Applications

Production of Dyes and Pigments

In addition to its biological applications, this compound is utilized in the production of dyes and pigments. Its vibrant color properties make it suitable for use in various industrial applications, including textiles and coatings.

Mécanisme D'action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The presence of the dimethylamino group can enhance its binding affinity to certain molecular targets, while the chlorophenyl group may contribute to its overall stability and reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.

(2E)-1-(4-methylphenyl)-3-(dimethylamino)prop-2-en-1-one: Contains a methyl group instead of chlorine.

(2E)-1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one: Features a nitro group instead of chlorine.

Uniqueness

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the 4-chlorophenyl group, which can influence its electronic properties and reactivity. The combination of the dimethylamino group and the enone structure also contributes to its distinct chemical behavior.

Activité Biologique

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a synthetic compound with notable biological activities. This compound has garnered attention in various research domains, particularly in medicinal chemistry and pharmacology due to its potential therapeutic applications.

- Molecular Formula : C₁₁H₁₂ClNO

- Molecular Weight : 209.7 g/mol

- CAS Number : 28587-05-5

- Purity : Minimum 98% .

Antimicrobial Activity

Research indicates that chalcone derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Neisseria meningitidis | 64 |

| Haemophilus influenzae | 32 |

This compound's mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic pathways, which is common among many chalcone derivatives .

Antichlamydial Activity

In addition to its antibacterial properties, this compound has been studied for its antichlamydial activity. It was found to selectively inhibit Chlamydia species, which are significant pathogens in human infections. The compound's effectiveness was attributed to its ability to alter chlamydial inclusion morphology and size in infected cells, indicating a potential use in developing treatments for chlamydial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : It can disrupt the integrity of bacterial cell membranes, leading to cell lysis.

- Modulation of Cellular Pathways : The presence of the dimethylamino group is crucial for its interaction with cellular targets, enhancing its bioactivity .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various chalcone derivatives, including this compound. The results demonstrated that modifications in the molecular structure significantly influenced biological activity. The presence of electron-withdrawing groups like chlorine enhanced antimicrobial potency compared to unsubstituted analogs .

Toxicity Assessment

Toxicity studies conducted on human cell lines revealed that this compound exhibited low cytotoxicity at therapeutic concentrations. This finding is crucial for its potential therapeutic applications as it suggests a favorable safety profile when used within the effective dose range .

Propriétés

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBABRJLWCBTBS-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.